REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)=[O:5].Cl.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1>>[N:23]1[CH:24]=[CH:25][C:20]([C:19]([NH:1][C:2]2[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=2[C:4]([NH:6][C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[O:5])=[O:26])=[CH:21][CH:22]=1 |f:1.2|
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Name
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|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)NC2=CC=C(C=C2)Cl)C=CC=C1
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Name
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|
Quantity
|
3.97 g
|
Type
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reactant
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
N1=CC=C(C=C1)C(=O)NC1=C(C(=O)NC2=CC=C(C=C2)Cl)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.48 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |